Propyl [(3-cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROPYL 2-[(3-CYANO-4-METHYL-6-OXO-1,6-DIHYDROPYRIDIN-2-YL)SULFANYL]ACETATE is a complex organic compound with a unique structure that includes a cyano group, a methyl group, and a dihydropyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 2-[(3-CYANO-4-METHYL-6-OXO-1,6-DIHYDROPYRIDIN-2-YL)SULFANYL]ACETATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dihydropyridinyl ring, introduction of the cyano group, and esterification to form the propyl ester. Common reagents used in these reactions include acetic acid, hydrochloric acid, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
PROPYL 2-[(3-CYANO-4-METHYL-6-OXO-1,6-DIHYDROPYRIDIN-2-YL)SULFANYL]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the cyano group or the dihydropyridinyl ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols.
Scientific Research Applications
PROPYL 2-[(3-CYANO-4-METHYL-6-OXO-1,6-DIHYDROPYRIDIN-2-YL)SULFANYL]ACETATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of PROPYL 2-[(3-CYANO-4-METHYL-6-OXO-1,6-DIHYDROPYRIDIN-2-YL)SULFANYL]ACETATE involves its interaction with specific molecular targets. The cyano group and the dihydropyridinyl ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydropyridinyl derivatives and esters with cyano groups. Examples include:
- 2-(3,5-Dichloro-4-((5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile .
- Various indole derivatives with similar structural features .
Uniqueness
The uniqueness of PROPYL 2-[(3-CYANO-4-METHYL-6-OXO-1,6-DIHYDROPYRIDIN-2-YL)SULFANYL]ACETATE lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C12H14N2O3S |
---|---|
Molecular Weight |
266.32 g/mol |
IUPAC Name |
propyl 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C12H14N2O3S/c1-3-4-17-11(16)7-18-12-9(6-13)8(2)5-10(15)14-12/h5H,3-4,7H2,1-2H3,(H,14,15) |
InChI Key |
GINABNQWXZHVFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CSC1=C(C(=CC(=O)N1)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.